

Spectroscopic and Spectrometric Characterization of Methyl 3-amino-2-thiophenecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-amino-2-thiophenecarboxylate*

Cat. No.: *B128100*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-thiophenecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile scaffold for the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design. This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for **Methyl 3-amino-2-thiophenecarboxylate**, complete with detailed experimental protocols and a comprehensive analysis of the spectral features.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₂ S	[1][2]
Molecular Weight	157.19 g/mol	[1][2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	62-64 °C	[1][4]
Boiling Point	100-102 °C at 0.1 mmHg	[1][4]
CAS Number	22288-78-4	[1][2]

FT-IR Spectroscopic Data

The FT-IR spectrum of **Methyl 3-amino-2-thiophenecarboxylate** provides key information about its functional groups. The characteristic vibrational frequencies are summarized in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3300 (two bands)	N-H stretching (asymmetric and symmetric)	Primary Amine (-NH ₂)
~3100	C-H stretching	Aromatic (Thiophene ring)
~2950	C-H stretching	Methyl (-CH ₃)
~1680	C=O stretching	Ester (-COOCH ₃)
~1620	N-H bending (scissoring)	Primary Amine (-NH ₂)
~1550	C=C stretching	Aromatic (Thiophene ring)
~1440	C-H bending	Methyl (-CH ₃)
~1250	C-N stretching	Aryl Amine
~1100	C-O stretching	Ester

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of **Methyl 3-amino-2-thiophenecarboxylate** results in characteristic fragmentation patterns that are useful for structural elucidation.

m/z	Proposed Fragment Ion	Structure of Fragment
157	$[M]^+$ (Molecular Ion)	$[C_6H_7NO_2S]^+$
126	$[M - OCH_3]^+$	$[C_5H_4NOS]^+$
125	$[M - CH_3OH]^+$	$[C_5H_3NOS]^+$
98	$[C_4H_4NS]^+$	Thiophene ring with amino and nitrile group

Experimental Protocols

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid **Methyl 3-amino-2-thiophenecarboxylate** to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a suitable method for analyzing solid samples.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of powdered **Methyl 3-amino-2-thiophenecarboxylate** onto the center of the ATR crystal to completely cover the crystal surface.

- Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Data Analysis:

- Identify the characteristic absorption bands in the spectrum.
- Assign these bands to the corresponding functional group vibrations based on established correlation tables and spectral databases.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and the major fragment ions of **Methyl 3-amino-2-thiophenecarboxylate**.

Methodology: Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation: A mass spectrometer with an EI source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

- Dissolve a small amount of **Methyl 3-amino-2-thiophenecarboxylate** in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- If using a direct insertion probe, a few micrograms of the solid sample can be placed in a capillary tube.

Data Acquisition:

- Introduce the sample into the ion source. For GC-MS, the sample is vaporized in the injection port and separated on the GC column before entering the mass spectrometer. For a direct insertion probe, the sample is heated to promote volatilization.
- Bombard the gaseous molecules with a beam of electrons, typically at an energy of 70 eV.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

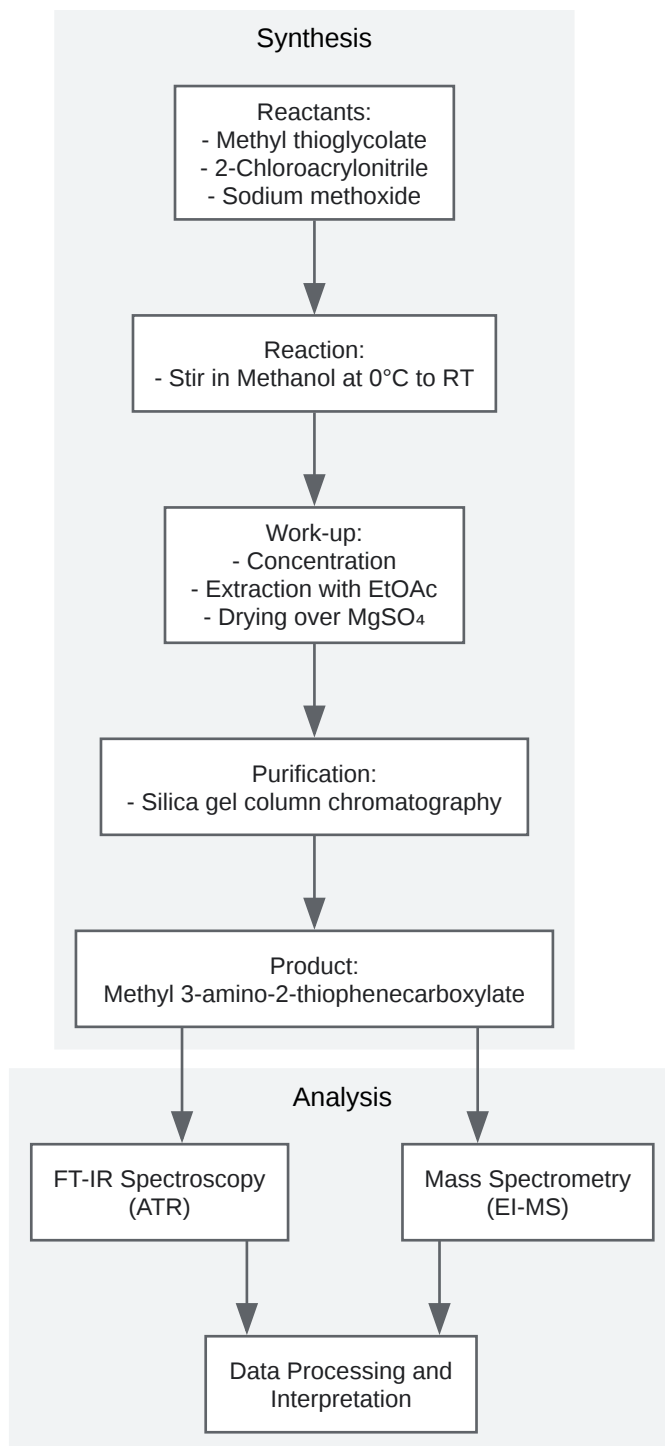
Data Analysis:

- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose structures for the observed fragment ions to confirm the molecular structure of the parent compound.

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic and spectrometric analysis of **Methyl 3-amino-2-thiophenecarboxylate**.

Experimental Workflow: Synthesis and Analysis of Methyl 3-amino-2-thiophenecarboxylate

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Caption: Synthesis and analysis workflow.

Conclusion

The FT-IR and mass spectrometry data presented in this guide provide a comprehensive spectroscopic and spectrometric profile of **Methyl 3-amino-2-thiophenecarboxylate**. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality analytical data for this important synthetic intermediate. This information is crucial for quality control, reaction monitoring, and the rational design of new chemical entities in the field of drug discovery and development.

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